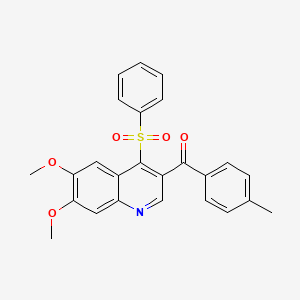
(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone”, is a topic of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a nitrogen-containing bicyclic compound . The specific structure of “this compound” is not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Syntheses and Chemical Properties
- Synthetic Routes and Metabolites: Research has demonstrated the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, offering a simpler synthetic route for the production of quinoline derivatives. This methodology enables the efficient synthesis of metabolites with potential pharmacological applications (Mizuno et al., 2006).
- Conformational Analysis: Studies on quinoline derivatives have involved conformational analysis to understand the structure-activity relationships crucial for the design of molecules with desired biological properties (Karkhut et al., 2014).
- Spectroscopic Properties: The impact of structure and environment on the spectroscopic properties of quinoline derivatives has been explored. These studies provide insights into the electronic absorption and fluorescence properties, which are essential for developing materials with specific optical characteristics (Al-Ansari, 2016).
Pharmacological Applications
- Radiosynthesis for Pharmacological Studies: The radiosynthesis of quinolin-2(1H)-one derivatives demonstrates the compound's application in developing novel pharmacological agents. Such studies are crucial for the discovery and development of drugs targeting specific biological pathways (Kitson et al., 2010).
- Potential in Treating Neurological Disorders: Quinoline derivatives, such as JNJ16259685, have shown high potency and selectivity as antagonists of specific receptors, indicating potential therapeutic applications in treating neurological disorders (Lavreysen et al., 2004).
Material Science and Other Applications
- Novel Synthesis and Material Properties: The development of new synthetic methods for quinoline derivatives opens up possibilities for creating materials with unique properties, such as enhanced fluorescence or specific binding capabilities, which can be utilized in various scientific and industrial applications (Patel et al., 2022).
Mécanisme D'action
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific mechanism of action for “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” is not detailed in the available resources.
Safety and Hazards
The safety and hazards associated with “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” are not detailed in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-9-11-17(12-10-16)24(27)20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)32(28,29)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMUUMWOYJMYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

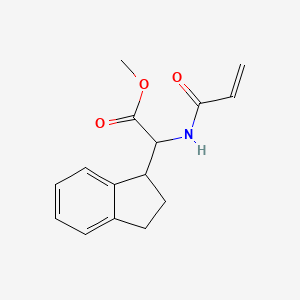
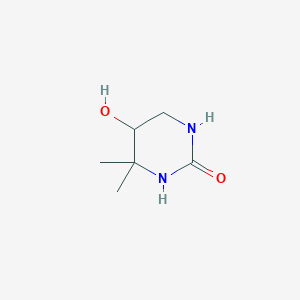
![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)

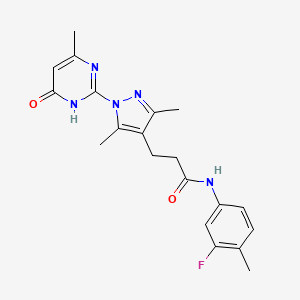
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)
![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)

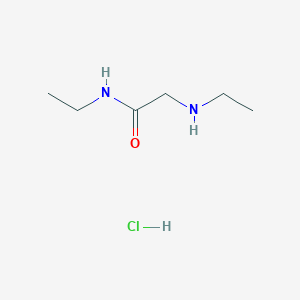



![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)